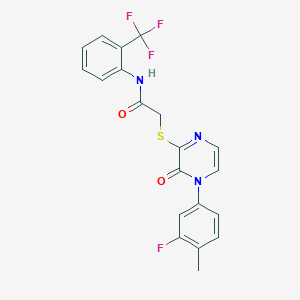![molecular formula C13H6Cl3N3O2S B2719526 2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide CAS No. 921121-55-3](/img/structure/B2719526.png)
2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiophene, which is a five-membered ring containing one sulfur atom . It also contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The presence of chlorophenyl groups suggests that it might have some biological activity, as chlorophenyl groups are often found in biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-withdrawing chloro groups and the electron-donating nitrogen atoms in the oxadiazole ring. The thiophene ring might undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Antimicrobial and Antifungal Agents
A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds, including derivatives related to the target chemical, which were screened for in vitro antibacterial and antifungal activities. These compounds showed promising results against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This research highlights the potential of such compounds as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Atta and Abdel‐Latif (2021) explored the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including structures analogous to the target compound. These were tested for in vitro cytotoxicity and showed good inhibitory activity against several cancer cell lines. The inclusion of thiazolidinone rings and thiosemicarbazide moieties was found to enhance anticancer efficacy, suggesting the potential application of these compounds in cancer therapy (Atta & Abdel‐Latif, 2021).
Molecular Docking Studies
Talupur, Satheesh, and Chandrasekhar (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of derivatives including 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. These studies demonstrated the compounds' binding efficacy to target proteins, indicating their potential as pharmaceutical agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Liquid Crystal Applications
Research by Zafiropoulos et al. (2008) explored the modification of classic mesogens with oxadiazole and thiophene, which are structurally related to the target compound. These modifications introduced bends into the parent mesogens, affecting their liquid crystal (LC) behavior and thermal properties. This work demonstrates the potential of incorporating such compounds into LC designs for advanced materials (Zafiropoulos et al., 2008).
Mechanism of Action
properties
IUPAC Name |
2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3N3O2S/c14-8-4-2-1-3-6(8)12-18-19-13(21-12)17-11(20)7-5-9(15)22-10(7)16/h1-5H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGPKTINGLPMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride](/img/structure/B2719447.png)
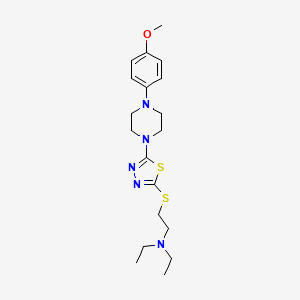
![N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2719449.png)
![N-(3-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2719451.png)


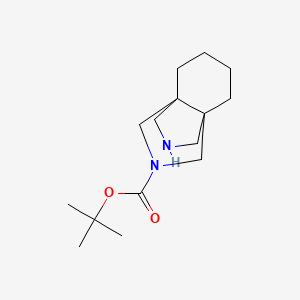
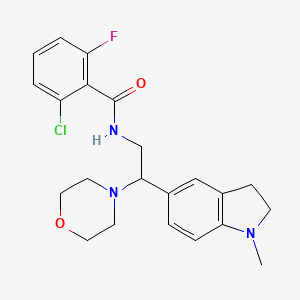
![2-Methyl-6-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2719458.png)

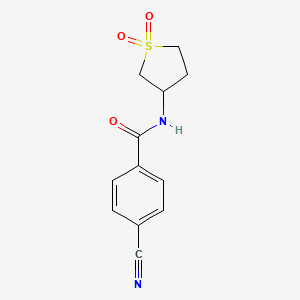
![5-(3,4-Dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719463.png)
